molecular formula C18H20N2O4S2 B6495671 2-(4-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 896342-14-6

2-(4-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B6495671
CAS No.: 896342-14-6
M. Wt: 392.5 g/mol
InChI Key: LWZSXLNLBCLJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of benzothiophene-3-carboxamide derivatives, characterized by a tetrahydrobenzothiophene core substituted with a methanesulfonylbenzamido group at position 2 and a methyl group at position 6. The methanesulfonyl moiety (CH₃SO₂-) is a strong electron-withdrawing group, influencing electronic distribution and intermolecular interactions, which may enhance binding affinity to biological targets or improve pharmacokinetic properties compared to analogs with alternative substituents .

Properties

IUPAC Name

6-methyl-2-[(4-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-10-3-8-13-14(9-10)25-18(15(13)16(19)21)20-17(22)11-4-6-12(7-5-11)26(2,23)24/h4-7,10H,3,8-9H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZSXLNLBCLJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and physicochemical properties of the target compound and its analogs:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Functional Features
2-(4-Methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Target) 4-Methanesulfonylbenzamido (CH₃SO₂-C₆H₄-CONH-) C₁₉H₂₃N₂O₄S₂ 419.52 g/mol Electron-withdrawing sulfonyl group
2-Amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-Methylbenzyl (CH₃-C₆H₄-CH₂-NH-) C₁₉H₂₄N₂OS 336.47 g/mol Electron-donating methyl group; no sulfonyl
6-Methyl-2-{[(4-methylpiperazinyl)acetyl]amino}-N-phenyl-...-3-carboxamide 4-Methylpiperazinylacetyl (CH₃-C₄H₈N₂-CO-NH-) C₂₃H₃₁N₅O₂S 441.59 g/mol Basic piperazinyl group; enhances solubility
Methyl 2-(4-bromobenzamido)-6-methyl-...-3-carboxylate 4-Bromobenzamido (Br-C₆H₄-CONH-) C₁₈H₁₈BrNO₃S 408.31 g/mol Halogen substituent; potential for H-bonding
2-(4-Methoxybenzamido)-...-3-carboxylic acid 4-Methoxybenzamido (CH₃O-C₆H₄-CONH-) C₁₇H₁₇NO₄S 331.39 g/mol Electron-donating methoxy; carboxylic acid
2-{[(4-Methylphenyl)sulfonyl]amino}-...-3-carboxylic acid 4-Methylphenylsulfonyl (CH₃-C₆H₄-SO₂-NH-) C₁₆H₁₇NO₄S₂ 351.44 g/mol Sulfonamide group; acidic proton

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